

# Spectroscopic Characterization & Structural Validation of 5-Bromo-4-methoxy-2-methylbenzaldehyde

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## Compound of Interest

Compound Name:	5-Bromo-4-methoxy-2-methylbenzaldehyde
CAS No.:	1208795-91-8
Cat. No.:	B2924202

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## Executive Summary & Strategic Context

Compound: **5-Bromo-4-methoxy-2-methylbenzaldehyde** CAS: 115027-14-2 (Reference)

Role: Key intermediate in the synthesis of pharmaceuticals, particularly for modifying phenethylamine backbones and developing protease-activated receptor (PAR) agonists.

The Challenge: In the synthesis of multisubstituted benzaldehydes, particularly via electrophilic aromatic substitution (e.g., bromination of 4-methoxy-2-methylbenzaldehyde), regioselectivity is the primary failure mode. The directing effects of the methoxy (strong activator, ortho/para) and methyl (weak activator, ortho/para) groups often lead to mixtures of the 5-bromo (target) and 3-bromo (impurity) isomers. Furthermore, distinguishing the target from its constitutional isomer, 5-bromo-2-methoxy-4-methylbenzaldehyde, is critical for supply chain verification.

This guide moves beyond simple data listing. It provides a comparative structural validation framework, enabling researchers to definitively distinguish the target compound from its most common synthetic byproducts and isomers using NMR, IR, and MS.

## Structural Analysis & Causality (The "Why")

### The Regioisomer Problem

When brominating 4-methoxy-2-methylbenzaldehyde, the bromine prefers the position ortho to the strong methoxy donor.

- Position 5 (Target): Sterically accessible and activated by the methoxy group.
- Position 3 (Alternative): Activated by the methoxy group but sterically crowded by the adjacent methyl group and the methoxy group itself.

Diagnostic Logic:

- Target (5-Br): The remaining aromatic protons (H-3 and H-6) are para to each other. They will appear as singlets in the  $^1\text{H}$  NMR.
- Alternative (3-Br): The remaining protons (H-5 and H-6) are ortho to each other. They will appear as doublets ( $J \approx 8.0$  Hz).

### The Constitutional Isomer Problem

Distinguishing 5-Bromo-4-methoxy-2-methylbenzaldehyde from 5-Bromo-2-methoxy-4-methylbenzaldehyde.

- Differentiation: In the target (4-OMe), the methoxy group is distant from the aldehyde. In the isomer (2-OMe), the methoxy is ortho to the aldehyde.
- Validation: 1D-NOE Spectroscopy is the gold standard here. Irradiating the methoxy signal in the 2-OMe isomer enhances the aldehyde proton signal. In the target, it does not.

## Comparative Spectroscopic Data

### Table 1: $^1\text{H}$ NMR Distinctions (Predicted vs. Alternatives)

Solvent:  $\text{CDCl}_3$ , 400 MHz

Feature	Target: 5-Br-4-OMe-2-Me	Impurity: 3-Br Isomer	Isomer: 5-Br-2-OMe-4-Me
Aromatic Splitting	Two Singlets (H-3, H-6)	Two Doublets (H-5, H-6, J~8Hz)	Two Singlets
Aldehyde (-CHO)	~10.1 ppm (s)	~10.2 ppm (s)	~10.3 ppm (s)
H-6 Shift	~7.95 ppm (Deshielded by CHO/Br)	~7.70 ppm (d)	~7.90 ppm
H-3/H-5 Shift	~6.80 ppm (Shielded by OMe)	~7.00 ppm (d)	~6.90 ppm
NOE: OMe Irrad.	Enhancement at H-3 only	Enhancement at H-5	Enhancement at CHO & H-3

## Table 2: Infrared (IR) & Mass Spectrometry (MS) Signatures

Technique	Parameter	Target Characteristic	Explanation
FT-IR	C=O Stretch	1685–1695 cm <sup>-1</sup>	Conjugated aldehyde. Lower freq than non-conjugated due to aryl ring.
FT-IR	C-O Stretch	1250–1270 cm <sup>-1</sup>	Strong aryl alkyl ether stretch (Methoxy).
MS (EI)	Molecular Ion	m/z 228 / 230	1:1 ratio indicates one Bromine atom ( : ).
MS (EI)	Base Peak	m/z 227 / 229	Loss of H• (Aldehyde proton) is common in benzaldehydes.
MS (EI)	Fragment	m/z 197 / 199	Loss of -OCH <sub>3</sub> (M-31).

## Detailed Experimental Protocols

### Protocol A: High-Resolution <sup>1</sup>H NMR Characterization

Objective: Confirm regiochemistry via splitting patterns.

- Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl<sub>3</sub> (Chloroform-d). Ensure the solution is clear; filter through a cotton plug if particulate matter exists.
- Acquisition:
  - Pulse Angle: 30° or 45°.
  - Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy).
  - Scans (NS): 16–64 scans.

- Processing:
  - Reference the residual  $\text{CHCl}_3$  peak to 7.26 ppm.
  - Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
- Analysis Check:
  - Zoom into the aromatic region (6.5–8.5 ppm).
  - Pass Criteria: Observation of two distinct singlets.
  - Fail Criteria: Observation of doublets (indicates 3-bromo isomer).

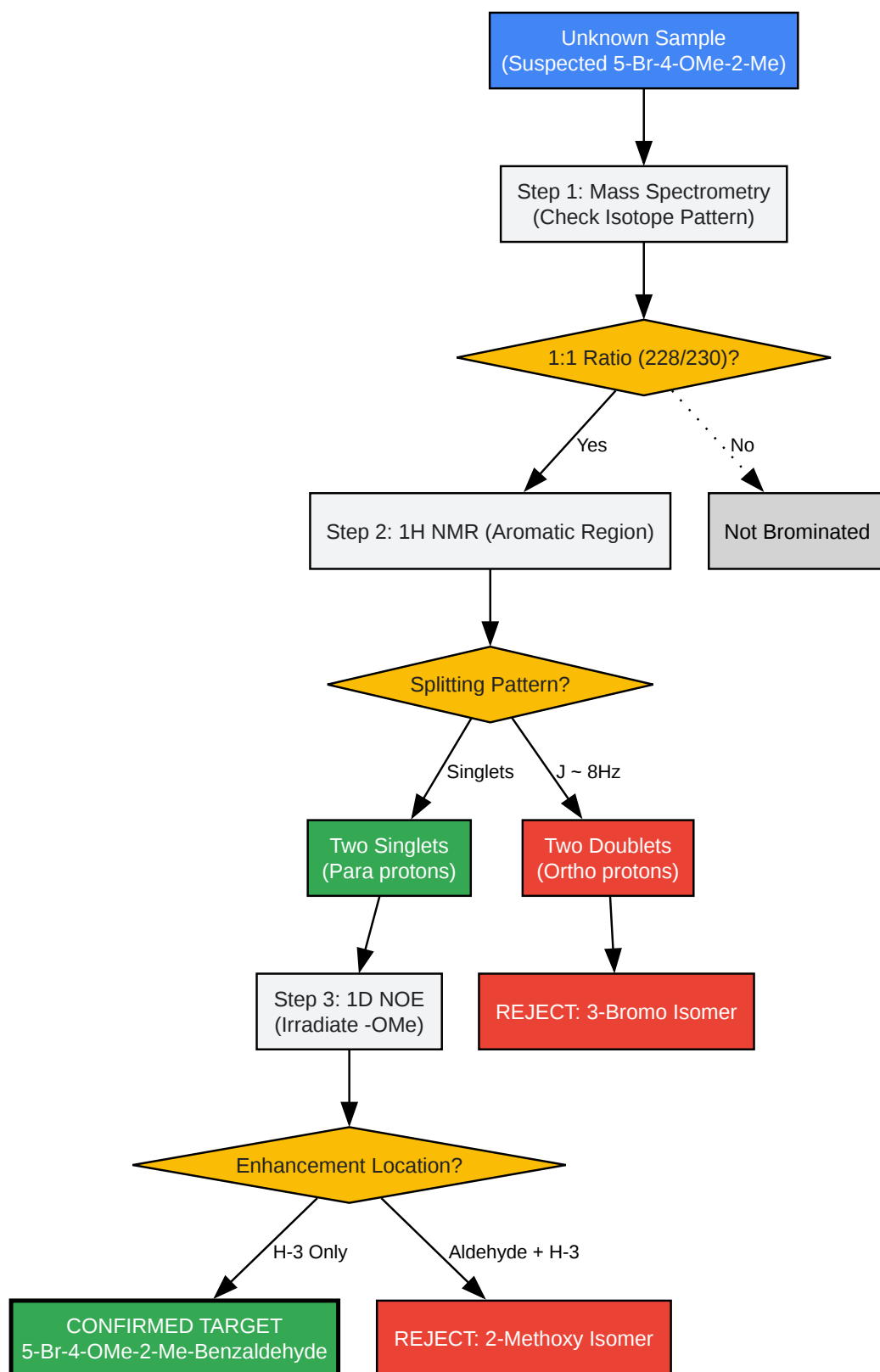
## Protocol B: 1D NOE Difference Experiment

Objective: Distinguish 2-OMe vs. 4-OMe substitution.

- Sample Prep: Use a concentrated sample (~15–20 mg) in  $\text{CDCl}_3$ . Degas the sample by bubbling  $\text{N}_2$  for 2 minutes to remove paramagnetic  $\text{O}_2$  (which quenches NOE).
- Setup: Select the Methoxy methyl peak (~3.9 ppm) as the irradiation target.
- Acquisition:
  - Run a control scan (off-resonance irradiation).
  - Run the irradiation scan (on-resonance at 3.9 ppm).
  - Subtract the two spectra.
- Interpretation:
  - Positive Result (Target): Enhancement of the aromatic proton at ~6.8 ppm (H-3). NO enhancement of the aldehyde peak.
  - Negative Result (Isomer): Enhancement of the aldehyde peak at ~10.3 ppm (indicates OMe is at position 2).

## Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the compound structure, prioritizing the exclusion of isomers.



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Caption: Logical workflow for distinguishing **5-Bromo-4-methoxy-2-methylbenzaldehyde** from its common regioisomers.

## References

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## Sources

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